N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide
CAS No.: 1797791-53-7
Cat. No.: VC4269977
Molecular Formula: C18H25FN2O3S
Molecular Weight: 368.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797791-53-7 |
|---|---|
| Molecular Formula | C18H25FN2O3S |
| Molecular Weight | 368.47 |
| IUPAC Name | N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(2-fluorophenyl)propanamide |
| Standard InChI | InChI=1S/C18H25FN2O3S/c19-17-4-2-1-3-15(17)5-8-18(22)20-13-14-9-11-21(12-10-14)25(23,24)16-6-7-16/h1-4,14,16H,5-13H2,(H,20,22) |
| Standard InChI Key | QEDYZWGUYRRXNB-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CCC3=CC=CC=C3F |
Introduction
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide is a complex organic compound belonging to the class of substituted piperidine derivatives. These compounds are notable for their diverse biological activities and potential applications in pharmaceuticals, particularly as receptor modulators. The compound features a piperidine ring, a cyclopropylsulfonyl group, and a fluorophenyl moiety, which collectively contribute to its unique pharmacological profile.
Structural Characteristics
The molecular structure of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide is defined by the following key components:
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Piperidine Ring: A six-membered heterocyclic structure contributing to the compound's stability and biological activity.
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Cyclopropylsulfonyl Group: Enhances lipophilicity and may influence receptor binding.
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Fluorophenyl Moiety: Provides specificity in receptor interactions due to its electronic properties.
These structural elements are carefully designed to enable the compound's interaction with biological targets, particularly orexin receptors.
Synthesis Pathway
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide involves multi-step organic reactions:
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Formation of Piperidine Derivative: The piperidine ring is synthesized using standard cyclization techniques.
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Introduction of Cyclopropylsulfonyl Group: This step involves sulfonation reactions under controlled conditions.
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Incorporation of Fluorophenyl Group: Achieved through nucleophilic substitution or coupling reactions.
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Final Assembly: The components are combined via amide bond formation.
Each step requires precise control over reaction conditions (e.g., temperature, solvents) to ensure high yield and purity.
Mechanism of Action
This compound primarily acts as an agonist at orexin type 2 receptors (OX2R). Orexin receptors are involved in regulating sleep-wake cycles and energy homeostasis. By modulating these receptors, the compound has potential applications in treating sleep disorders such as narcolepsy.
Therapeutic Applications
Potential uses include:
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Sleep Disorders: Enhancing wakefulness by targeting orexin pathways.
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Energy Regulation: Addressing metabolic disorders linked to orexin dysfunction.
Analytical Methods
To confirm the identity and purity of the compound, the following analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR): Determines structural details.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups.
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High-Performance Liquid Chromatography (HPLC): Assesses purity.
Biological Activity
Studies suggest that this compound exhibits high affinity for orexin receptors, making it a promising candidate for further pharmaceutical research.
Limitations
While promising, additional studies are needed to evaluate its safety profile, bioavailability, and long-term effects.
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